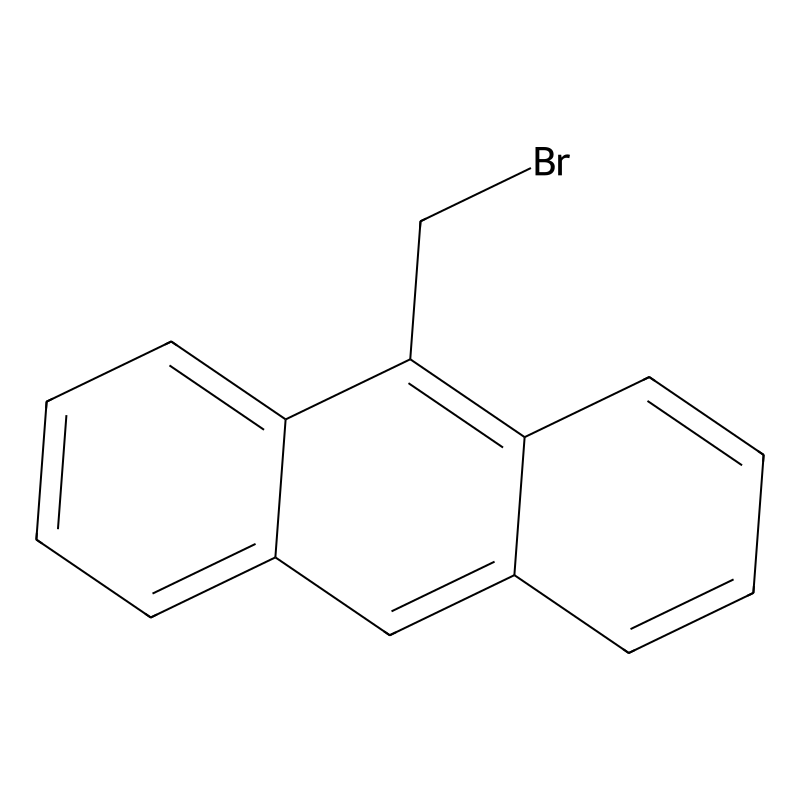9-(Bromomethyl)anthracene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Designing New Photochromic Complexes
Scientific Field: Optical Switching and Display Devices
Summary of the Application: The photogeneration of stable radicals is important in the field of optical switching, displays, and other devices.
Methods of Application or Experimental Procedures: The experiment involved the use of crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand.
Results or Outcomes: The study found a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials.
Diels-Alder Reaction with Citraconic Anhydride
Scientific Field: Organic Chemistry
Summary of the Application: The Diels-Alder cycloaddition reaction between 9-bromomethyl anthracene and Citraconic anhydride dienophile has been investigated theoretically in toluene solution.
Results or Outcomes: The obtained DFT-results such as prediction of the major product of the reaction are in agreement with the experimental results, confirming the validity of the DFT-proposed mechanism.
Probing DNA Cleavage
Scientific Field: Biological Systems
Summary of the Application: Anthracene skeletal compounds, such as 9-(Bromomethyl)anthracene, are useful for probing DNA cleavage.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific experiment being performed.
9-(Bromomethyl)anthracene is an organic compound characterized by the presence of a bromomethyl group attached to the anthracene structure. Its molecular formula is C₁₅H₁₁Br, and it has a molecular weight of approximately 271.16 g/mol. The compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of fluorescent materials and sensors.
The synthesis of 9-(bromomethyl)anthracene typically involves the bromination of anthracene derivatives. One common method includes the conversion of anthracene to 9-formylanthracene followed by bromomethylation using paraformaldehyde and hydrobromic acid . The general steps are:
- Formation of 9-Formylanthracene: Anthracene is reacted with paraformaldehyde under acidic conditions.
- Bromomethylation: The resulting 9-formylanthracene is treated with hydrobromic acid and formaldehyde to introduce the bromomethyl group.
9-(Bromomethyl)anthracene has several applications in various fields:
- Fluorescent Materials: Due to its anthracene backbone, it can be used in the development of fluorescent probes and sensors.
- Organic Synthesis: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.
- Materials Science: Its properties make it suitable for use in organic electronics and photonic devices.
Interaction studies involving 9-(bromomethyl)anthracene focus on its ability to interact with metal ions and other organic compounds. These studies often assess its potential as a chemosensor due to its fluorescence properties when interacting with specific ions such as copper(II) . The interactions can lead to changes in fluorescence intensity, making it useful for detecting metal ion concentrations in various environments.
Several compounds share structural similarities with 9-(bromomethyl)anthracene, including:
- Anthracene: The parent compound without any substituents.
- 9-Chloromethylanthracene: Similar structure but with a chlorine atom instead of bromine.
- 9-Methylanthracene: Contains a methyl group at the same position instead of a bromomethyl group.
- 9-Bromoanthracene: A simpler derivative with only a bromine substituent.
Comparison TableCompound Key Features Unique Aspects 9-(Bromomethyl)anthracene Bromomethyl group; reactive Engages in Diels-Alder reactions Anthracene Base structure; no substituents Fundamental aromatic compound 9-Chloromethylanthracene Chlorine substituent Less reactive than brominated analogs 9-Methylanthracene Methyl substituent Alters electronic properties 9-Bromoanthracene Bromine substituent Simpler reactivity compared to bromomethyl
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 9-(Bromomethyl)anthracene | Bromomethyl group; reactive | Engages in Diels-Alder reactions |
| Anthracene | Base structure; no substituents | Fundamental aromatic compound |
| 9-Chloromethylanthracene | Chlorine substituent | Less reactive than brominated analogs |
| 9-Methylanthracene | Methyl substituent | Alters electronic properties |
| 9-Bromoanthracene | Bromine substituent | Simpler reactivity compared to bromomethyl |
The uniqueness of 9-(bromomethyl)anthracene lies in its reactivity due to the bromomethyl group, which enhances its utility in synthetic applications compared to other similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








